molecular formula C12H13Cl2FN2O B1450267 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride CAS No. 1431970-14-7

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

Cat. No. B1450267
CAS RN: 1431970-14-7
M. Wt: 291.15 g/mol
InChI Key: NBPXVKLPVVSKGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride are not fully detailed in the search results. It has a molecular weight of 291.15 g/mol. More specific properties such as melting point, boiling point, and density are not provided .

Scientific Research Applications

Docking and QSAR Studies in Kinase Inhibition

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride and its derivatives have been explored in computational docking and quantitative structure-activity relationship (QSAR) studies, particularly as inhibitors of the c-Met kinase. These studies involve analyzing molecular features that contribute to inhibitory activity and predicting biological activities of kinase inhibitors using various QSAR methods, like Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR) (Caballero et al., 2011).

Coordination Polymers and Nanostructure Synthesis

The compound has been used in synthesizing coordination polymers involving Cd(II) and Hg(II), where its derivatives play a key role. These polymers have been characterized by various techniques including X-ray crystallography, and their supramolecular features have been studied for potential applications in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Synthesis of Fluorinated Compounds

The compound is involved in the synthesis of various fluorinated compounds, which have broad applications in medicinal chemistry and material science. For instance, its derivatives have been used in synthesizing fluorinated analogs of nalidixic acid, exhibiting high broad-spectrum antibacterial activities (Stefancich et al., 1985).

Monitoring Ligand Substitution in Metal Complexes

Studies have also been conducted where derivatives of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride are used in monitoring ligand substitution in metal complexes, which is crucial in understanding the behavior of catalytically active complexes in various chemical reactions (Halter et al., 2019).

Structural Analysis and Supramolecular Architecture

In crystallography, the compound's derivatives are studied for their structural packing and supramolecular architecture, which are significant in understanding the molecular interactions and designing materials with specific properties (Jeon et al., 2013).

properties

IUPAC Name

3-fluoro-4-(pyridin-2-ylmethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O.2ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;;/h1-7H,8,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXVKLPVVSKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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